5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

Catalog No.
S11382282
CAS No.
M.F
C18H12Cl2N2O4
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)...

Product Name

5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-4-oxo-N-pyridin-2-ylpyran-2-carboxamide

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O4/c19-12-5-4-11(7-13(12)20)9-25-16-10-26-15(8-14(16)23)18(24)22-17-3-1-2-6-21-17/h1-8,10H,9H2,(H,21,22,24)

InChI Key

FISVPJOPJPDQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=C(C=C3)Cl)Cl

5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a pyran ring, a pyridine moiety, and a dichlorobenzyl group. The molecular formula of this compound is C16H14Cl2N2O4, and it has a molecular weight of approximately 365.20 g/mol. This compound's unique structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent.

The chemical reactivity of 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide can be analyzed through various reactions:

  • Nucleophilic Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.
  • Hydrolysis: The carboxamide functional group may hydrolyze under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The compound may also be susceptible to reduction reactions, particularly at the carbonyl group of the pyran ring.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with different properties.

  • Antimicrobial Properties: Compounds containing pyridine and pyran rings are known for their antimicrobial properties.
  • Anticancer Activity: Some derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects: Similar compounds have been reported to possess anti-inflammatory activities.

The synthesis of 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 3,4-dichlorobenzyl alcohol with a suitable pyridine derivative in the presence of a catalyst.
  • Cyclization: The formation of the pyran ring can be accomplished through cyclization reactions involving appropriate precursors such as aldehydes and ketones.
  • Functional Group Modifications: Subsequent modifications can be performed to introduce the carboxamide functionality via amide coupling reactions.

These synthetic routes allow for the generation of the target compound with varying yields and purities depending on reaction conditions.

5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide may find applications in several areas:

  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development targeting infections or cancer.
  • Chemical Probes: The compound could serve as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.
  • Agricultural Chemicals: Given its structural characteristics, it may also have applications in agrochemicals as a pesticide or herbicide.

Interaction studies are crucial for understanding how 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and potential side effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes could reveal therapeutic targets.
  • Cell Line Studies: Evaluating its effects on various cell lines can help determine its efficacy and toxicity profiles.

Several compounds share structural similarities with 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide. These include:

Compound NameStructure FeaturesNotable Activities
3-(3,4-dichlorophenyl)-1-(pyridin-2-yl)ureaContains dichlorophenyl and pyridineAnticancer activity
5-(benzyloxy)-6-chloro-N-(pyridin-3-yl)pyrimidin-4-amideFeatures a chloro group and pyrimidineAntimicrobial properties
N-(pyridin-2-yl)-6-methylpyrimidin-4-amideSimilar nitrogenous heterocyclesAntiviral effects

These compounds highlight the unique combination of functional groups present in 5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide that may contribute to its distinct biological profile and potential therapeutic applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

390.0174123 g/mol

Monoisotopic Mass

390.0174123 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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